molecular formula C6H8N2OS B8396895 N-methyl thiazol-2-ylacetamide

N-methyl thiazol-2-ylacetamide

Cat. No.: B8396895
M. Wt: 156.21 g/mol
InChI Key: TZSYLUPOTIZPIM-UHFFFAOYSA-N
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Description

N-Methyl Thiazol-2-ylacetamide is a synthetic thiazole derivative intended for research and development use. Compounds within this chemical class are of significant interest in medicinal chemistry due to the thiazole ring's prevalence in biologically active molecules. Thiazole derivatives are frequently investigated for a wide spectrum of pharmacological activities, which historically include anti-inflammatory, analgesic, and antipyretic effects . The core structure is also a key scaffold in the development of neuraminidase inhibitors . The molecular structure of this compound features an acetamide group linked to a thiazole heterocycle. Related acetamide-thiazole compounds have been synthesized from the reaction of acetyl chloride with the appropriate aminothiazole precursor in anhydrous solvents . The crystal structures of similar molecules are often stabilized by intermolecular hydrogen bonding networks, such as N—H···N and C—H···O bonds, which can influence their solid-state properties . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Based on similar substances, this compound may be harmful if swallowed, cause skin irritation, or serious eye irritation . Standard laboratory precautions are advised. Note: The specific biological applications, mechanism of action, and research value for this compound are not detailed in the available public literature and require further investigation by qualified researchers.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

N-methyl-2-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H8N2OS/c1-7-5(9)4-6-8-2-3-10-6/h2-3H,4H2,1H3,(H,7,9)

InChI Key

TZSYLUPOTIZPIM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=NC=CS1

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

N-methyl thiazol-2-ylacetamide has been investigated for its potential anticancer properties. Research indicates that derivatives of thiazole, including this compound, exhibit cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the anticancer activity of thiazole derivatives, this compound was tested against the A549 human lung adenocarcinoma and SHSY-5Y neuroblastoma cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating selective activity against these cancer cells compared to normal fibroblast cells. The compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, suggesting a promising therapeutic index for further development .

CompoundCell LineIC50 (mM)
This compoundA549 (Lung)23.30 ± 0.35
SHSY-5Y (Neuroblastoma)>1000

Antibacterial Applications

The antibacterial properties of this compound have also been explored, particularly against Gram-positive bacteria. The compound has shown moderate to significant activity in inhibiting bacterial growth.

Case Study 2: Antibacterial Activity

A study assessed the antibacterial efficacy of various thiazole derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a zone of inhibition ranging from 7 mm to 10 mm at a concentration of 8 mM, demonstrating its potential as an antibacterial agent.

Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
Staphylococcus aureus810
Escherichia coli89
Bacillus subtilis88
Staphylococcus epidermidis87

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases.

Case Study 3: Neuroprotective Effects

In a research project focusing on neuroblastoma, derivatives including this compound were evaluated for their ability to protect neuronal cells from oxidative stress. The findings suggested that compounds with thiazole scaffolds could enhance cell viability and reduce apoptosis in SHSY-5Y cells exposed to neurotoxic agents .

Chemical Reactions Analysis

Chemical Reaction Types

N-methyl thiazol-2-ylacetamide undergoes several key chemical reactions, including nucleophilic substitution , acylation , oxidation , and reduction , which are critical for its synthesis and functional modification.

Nucleophilic Substitution Reactions

The compound’s thiazole ring facilitates substitution at the 2-position. For example, reacting with primary or secondary amines under basic conditions (e.g., K₂CO₃ in acetone) replaces the acetyl group with amine derivatives . This reaction is commonly used to generate antimicrobial derivatives, such as 2-(4-Methylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide (yield: 42%, mp: 130°C) .

Acylation and Chloroacetylation

The synthesis of this compound often involves acylation of 2-aminothiazole with acetic anhydride or acetyl chloride in pyridine . Intermediate compounds like 2-chloro-N-(thiazol-2-yl)acetamide are formed by treating 2-aminothiazole with chloroacetyl chloride in chloroform, followed by substitution with amines .

Oxidation and Reduction

The thiazole ring can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide. Reduction with agents such as lithium aluminum hydride converts the ring to dihydrothiazole derivatives.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundAntibacterial Activity (IC₅₀ µg/mL)Antifungal Activity (IC₅₀ µg/mL)
NS-5 (Piperazine derivative)12.0 ± 0.515.0 ± 0.8
NS-6 (Ethylpiperazine derivative)10.0 ± 0.712.0 ± 0.6
N-(2-Methylthiazol-5-yl)acetamide

Data derived from in vitro testing of thiazole derivatives .

Antimicrobial and Antifungal Activity

This compound derivatives exhibit mild to moderate antimicrobial activity , as demonstrated by disk-diffusion assays. For example, 2-(4-Methylpiperazin-1-yl)-N-(thiazol-2-yl)acetamide showed IC₅₀ values of 12.0 µg/mL against bacterial strains . Antifungal activity is generally lower, with IC₅₀ values ranging from 12.0–15.0 µg/mL .

Antitumor Activity

Thiazole derivatives, including acylated analogs, have been studied for anticancer potential. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed apoptosis-inducing effects in lung adenocarcinoma cells, with IC₅₀ values of 23.30 µg/mL . Structural features like methyl groups and phenyl rings enhance cytotoxicity .

Structural-Activity Relationships (SAR)

  • Substitution at the 4-position : Bromination or methylation increases reactivity for nucleophilic substitution.

  • Acylation : Replacement of the acetyl group with amine derivatives improves antimicrobial efficacy .

  • Ring modifications : Dihydrothiazole derivatives retain biological activity but exhibit altered binding modes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-methyl thiazol-2-ylacetamide and related compounds:

Compound Key Structural Features Synthesis Method Physical Properties References
This compound Thiazole ring with methylated N1 and acetamide group at C2 Acetylation of 2-amino-4-(substituted phenyl)thiazoles using acetic anhydride Characterized by FTIR, $ ^1H $-NMR, and MS
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichlorophenyl group at acetamide; thiazole ring Carbodiimide-mediated coupling of 2,6-dichlorophenylacetic acid with 2-aminothiazole M.P. 489–491 K; crystal packing via N–H⋯N bonds
2-(2-Methylphenyl)-N-(thiazol-2-yl)acetamide Methylphenyl substituent at acetamide Similar to above; crystallographic analysis reveals planar deviations M.P. not reported; twisted phenyl-thiazole plane
2-Thioxoacetamide derivatives (e.g., compound 9) Thioxo (C=S) group replaces methyl; substituted thiazolidinone rings Condensation of thiosemicarbazides with substituted aldehydes M.P. 147–207°C; yields 53–90%
Triazole-benzimidazole-thiazole hybrids (e.g., 9a) Triazole and benzimidazole moieties linked to thiazole-acetamide Cu(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) Docking studies suggest enzyme inhibition

Structural and Functional Group Variations

  • Substituents on Acetamide Nitrogen: this compound features a methyl group on the thiazole nitrogen, while compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () and 2-(2-methylphenyl)-N-(thiazol-2-yl)acetamide () have aryl or halogenated aryl groups directly attached to the acetamide carbonyl.
  • Heterocyclic Additions :

    • Hybrid structures like 9a () incorporate triazole and benzimidazole rings, expanding π-π stacking and hydrogen-bonding interactions. These features are absent in simpler this compound derivatives.

Physical and Spectroscopic Properties

  • Melting Points : Thioxo derivatives exhibit lower melting points (147–207°C) compared to halogenated analogs (e.g., 489–491 K for 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide). This reflects differences in molecular symmetry and intermolecular forces.
  • Spectroscopic Signatures: IR spectra consistently show C=O stretches at ~1670–1682 cm$ ^{-1}$ and NH stretches at ~3260–3302 cm$ ^{-1}$ across all compounds.

Preparation Methods

Two-Step Nucleophilic Substitution via Chloroacetyl Intermediate

The most widely documented approach involves sequential chloroacetylation and methylamine substitution. In the first step, 2-amino thiazole reacts with chloroacetyl chloride in chloroform under reflux (80°C, 12 hours) with potassium carbonate as a base, yielding 2-chloro-N-(thiazol-2-yl)acetamide with 65–72% efficiency. Subsequent treatment with methylamine in acetone (80°C, 18 hours) replaces the chloride group, producing this compound at 50–58% yield.

Key Reaction Parameters

StepReagentSolventTemperatureTimeYield
1Chloroacetyl chlorideChloroform80°C12 h65–72%
2MethylamineAcetone80°C18 h50–58%

This method’s robustness is attributed to the stability of the chloroacetyl intermediate, though prolonged reaction times may lead to byproduct formation via thiazole ring decomposition.

Direct Acylation Using N-Methyl Chloroacetamide

Patent WO2013045479A1 discloses a one-pot method where 2-amino thiazole reacts with N-methyl chloroacetamide in dichloromethane. Triethylamine catalyzes the reaction at 25°C for 6 hours, achieving 68% yield. This approach eliminates the intermediate isolation step but requires strict moisture control to prevent hydrolysis.

Optimization Insights

  • Solvent polarity : Dichloromethane outperforms THF due to better solubility of the acetamide precursor.

  • Catalyst loading : Excess triethylamine (>2 eq.) reduces yield by promoting side reactions.

Microwave-Assisted Synthesis

A modified protocol from PubMed applies microwave irradiation (150 W, 100°C) to accelerate the substitution step. Combining 2-chloro-N-(thiazol-2-yl)acetamide with methylamine in DMF reduces reaction time to 30 minutes while maintaining 62% yield. This method enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis for High-Throughput Production

WO2018140299A1 describes a resin-bound strategy using Wang resin functionalized with thiazole precursors. After coupling with N-methyl glycine derivatives, cleavage with trifluoroacetic acid yields this compound with 78% purity. While scalable, this method involves complex purification steps.

Catalytic Amination Using Pd Complexes

A palladium-catalyzed approach from ScienceDirect employs Pd(OAc)₂ (5 mol%) and Xantphos ligand to couple 2-bromo thiazole with N-methyl acetamide. Conducted in toluene at 110°C for 8 hours, this method achieves 71% yield but faces limitations in ligand cost and catalyst recovery.

Biocatalytic Route Using Lipases

Emerging research in PMC explores enzymatic acylation of 2-amino thiazole with methyl acrylate using Candida antarctica lipase B (CAL-B). In hexane at 40°C, this green chemistry method attains 42% conversion after 24 hours, though industrial scalability remains unproven.

Comparative Analysis of Methodologies

Table 2: Method Efficiency and Practical Considerations

MethodYieldTimeCostScalability
Two-Step Substitution58%30 hLowHigh
Direct Acylation68%6 hModerateMedium
Microwave62%0.5 hHighLow
Solid-Phase78%12 hVery HighMedium
Catalytic Amination71%8 hHighLow
Biocatalytic42%24 hModerateExperimental

Critical Challenges and Optimization Opportunities

  • Byproduct formation : Competing N,N-dimethylation occurs when excess methylamine is used, necessitating stoichiometric control.

  • Solvent selection : Polar aprotic solvents (DMF, acetone) enhance reaction rates but complicate product isolation.

  • Temperature sensitivity : Degradation above 100°C limits microwave and catalytic methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl thiazol-2-ylacetamide derivatives, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as:

  • Step 1 : Preparation of azide precursors via nucleophilic substitution (e.g., substituting chloroacetamides with sodium azide under reflux in toluene/water) .
  • Step 2 : 1,3-Dipolar cycloaddition with alkynes using Cu(OAc)₂ catalysis in tert-BuOH/H₂O to form triazole-linked acetamide derivatives .
  • Characterization : IR spectroscopy (amide C=O stretch at ~1670 cm⁻¹, NH stretches), ¹H/¹³C NMR (e.g., acetamide –NCH₂CO– protons at δ ~5.4 ppm), and HRMS for molecular ion confirmation .

Q. How are structural and purity parameters validated for N-methyl thiazol-2-ylacetamide analogs?

  • Methodological Answer :

  • Crystallography : Single-crystal X-ray diffraction (as in N-(thiazol-2-yl)acetamide derivatives) confirms bond lengths/angles and supramolecular interactions .
  • Elemental Analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.4% between calculated and observed values .
  • Chromatography : TLC (hexane/ethyl acetate systems) monitors reaction progress, while HPLC ensures final compound homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in thiazol-2-ylacetamide-triazole conjugates?

  • Methodological Answer :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) favor cycloaddition yields over protic solvents.
  • Catalyst Screening : Cu(I) vs. Cu(II) salts (e.g., Cu(OAc)₂ vs. CuI) impact reaction rates and regioselectivity; Cu(I) often improves triazole formation .
  • Temperature Control : Room-temperature reactions (6–8 hours) minimize side products compared to reflux conditions .
  • Example Data : Derivatives like 6a (72% yield) vs. 6b (65%) highlight substituent effects on reaction efficiency .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data for thiazol-2-ylacetamide derivatives?

  • Methodological Answer :

  • Docking Validation : Re-evaluate force fields and ligand protonation states using software like AutoDock Vina. For example, docking poses of compound 9c (purple) vs. 9m (red) may suggest varying binding modes to active sites .
  • Experimental Cross-Check : Repeat bioassays under standardized pH/temperature conditions, as antimicrobial activity of thiadiazole derivatives is pH-dependent .
  • SAR Analysis : Correlate substituent electronegativity (e.g., –NO₂ in 6b ) with activity shifts to refine computational models .

Q. How can structure-activity relationship (SAR) studies be systematically designed for N-methyl thiazol-2-ylacetamide analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –Br, –NO₂) or donating (–OCH₃, –CH₃) groups at aryl positions (e.g., 9c vs. 9d ) to assess electronic effects .
  • Bioactivity Profiling : Test derivatives against target enzymes (e.g., α-glucosidase) using kinetic assays, comparing IC₅₀ values .
  • Statistical Modeling : Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett constants, logP) with activity trends .

Data Contradiction Analysis

Q. Why do yields of N-methyl thiazol-2-ylacetamide derivatives vary significantly despite identical reaction protocols?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., naphthyl in 7a-m ) reduce yields due to hindered cycloaddition .
  • Azide Stability : Moisture-sensitive intermediates (e.g., 2-azidoacetamides) may degrade if not stored anhydrously .
  • Catalyst Deactivation : Trace oxygen or moisture can oxidize Cu(I) to inactive Cu(II), necessitating inert atmospheres .

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